4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine
CAS No.: 2640954-35-2
Cat. No.: VC11844163
Molecular Formula: C15H19F3N4OS
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640954-35-2 |
|---|---|
| Molecular Formula | C15H19F3N4OS |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | thiomorpholin-4-yl-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C15H19F3N4OS/c16-15(17,18)12-3-4-19-14(20-12)22-5-1-2-11(10-22)13(23)21-6-8-24-9-7-21/h3-4,11H,1-2,5-10H2 |
| Standard InChI Key | HBYBYGWZOIPZKS-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Introduction
The compound 4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic molecule featuring a trifluoromethyl-pyrimidine moiety, a piperidine ring, and a thiomorpholine group. These structural elements are known for their significant roles in medicinal chemistry, particularly in drug design, due to their pharmacologically active properties.
Structural Features
The structure of the compound can be broken down as follows:
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Trifluoromethyl-pyrimidine group: This moiety is known for its electron-withdrawing properties, which enhance the bioavailability and metabolic stability of molecules.
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Piperidine ring: A six-membered nitrogen-containing heterocyclic ring that often contributes to biological activity and receptor binding.
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Thiomorpholine group: A sulfur-containing heterocycle that can improve solubility and modulate pharmacokinetic properties.
Synthesis Pathway
The synthesis of compounds like this typically involves:
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Formation of the trifluoromethyl-pyrimidine core: This is achieved using precursors such as trifluoroacetic acid derivatives and nucleophilic substitution reactions.
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Introduction of the piperidine moiety: Piperidine derivatives are often synthesized through cyclization reactions or functionalization of pre-existing piperidine scaffolds.
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Attachment of thiomorpholine: This step involves coupling reactions, such as amidation or thiol-based substitutions, to link the thiomorpholine group to the carbonyl site.
Biological Activities
Compounds containing similar structural motifs have demonstrated a range of biological activities:
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Anticancer properties: Trifluoromethyl-pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines by interfering with DNA synthesis or enzyme activity .
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Antiviral potential: Pyrimidine-based compounds are known to inhibit viral polymerases, making them candidates for antiviral drug development .
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Antifungal and insecticidal activity: Related structures have exhibited efficacy against fungal pathogens and agricultural pests .
Mechanism of Action
The compound's activity likely involves interactions with enzymes or receptors due to its heterocyclic components. The trifluoromethyl group enhances binding affinity by increasing lipophilicity and metabolic resistance.
Applications in Medicinal Chemistry
This compound serves as a scaffold for designing drugs targeting:
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Cancer therapies, leveraging its potential cytotoxic effects.
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Antiviral agents, particularly for RNA-dependent RNA polymerase inhibitors.
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Antifungal treatments, given its structural similarity to known antifungal agents.
Challenges and Future Directions
While promising, challenges include:
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Optimization of selectivity to minimize off-target effects.
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Improvement of solubility for better bioavailability.
Future research could focus on structure-activity relationship (SAR) studies to refine its pharmacological profile.
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